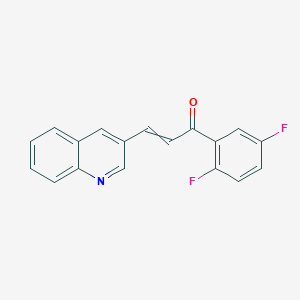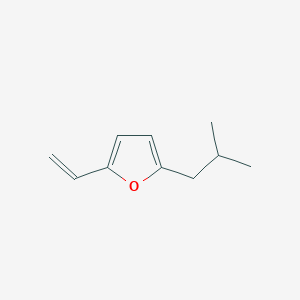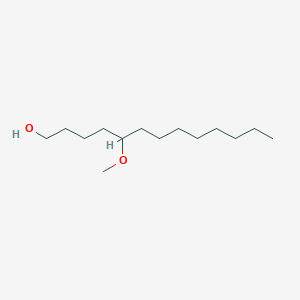
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione is a complex organic compound characterized by its unique structure containing multiple sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione typically involves the reaction of specific amines with sulfur-containing reagents under controlled conditions. One common method involves the use of diamines and sulfur donors in a cyclization reaction to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols.
Substitution: The nitrogen and sulfur atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects. In therapeutic applications, the compound may interact with cellular pathways to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo [3.3.1.13,7]decane:
1,5,7-Triazabicyclo [4.4.0]dec-5-ene: Known for its strong basicity and catalytic properties.
Propiedades
Número CAS |
855956-23-9 |
|---|---|
Fórmula molecular |
C7H12N2S8 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexathia-8,14-diazacyclopentadecane-7,15-dithione |
InChI |
InChI=1S/C7H12N2S8/c10-6-8-4-2-1-3-5-9-7(11)13-15-17-16-14-12-6/h1-5H2,(H,8,10)(H,9,11) |
Clave InChI |
GMZDFIRXLPICGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=S)SSSSSSC(=S)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)

![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)


![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)


